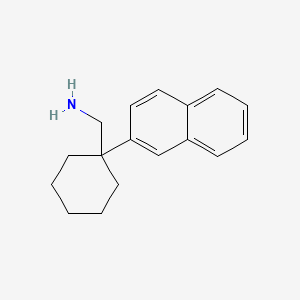
(1-(Naphthalen-2-yl)cyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Naphthalen-2-yl)cyclohexyl)methanamine: is an organic compound with the molecular formula C17H21N It is a derivative of cyclohexylmethanamine, where the cyclohexyl group is substituted with a naphthalen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Naphthalen-2-yl)cyclohexyl)methanamine typically involves the reaction of naphthalene derivatives with cyclohexylmethanamine. One common method is the Friedel-Crafts alkylation, where naphthalene is alkylated with cyclohexylmethanamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction is carried out in reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. Post-reaction, the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (1-(Naphthalen-2-yl)cyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting amine to halide.
Major Products Formed:
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated naphthyl compounds.
Scientific Research Applications
Chemistry: (1-(Naphthalen-2-yl)cyclohexyl)methanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of novel organic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of ligands for receptor binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for applications in material science and polymer chemistry.
Mechanism of Action
The mechanism of action of (1-(Naphthalen-2-yl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in pharmacological studies, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
(1-(Naphthalen-1-yl)cyclohexyl)methanamine: Similar structure with the naphthyl group at the 1-position.
(1-(Phenyl)cyclohexyl)methanamine: Contains a phenyl group instead of a naphthyl group.
(1-(Biphenyl)cyclohexyl)methanamine: Contains a biphenyl group, adding complexity to the structure.
Uniqueness: (1-(Naphthalen-2-yl)cyclohexyl)methanamine is unique due to the position of the naphthyl group, which can influence its chemical reactivity and interaction with biological targets. The presence of the naphthyl group at the 2-position may result in different steric and electronic effects compared to its isomers, leading to distinct properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
944348-10-1 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
(1-naphthalen-2-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C17H21N/c18-13-17(10-4-1-5-11-17)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13,18H2 |
InChI Key |
SAARGPSTPXUSIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















